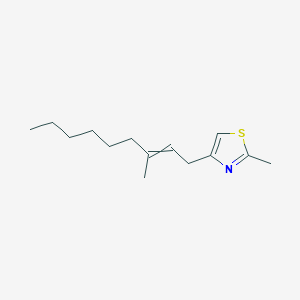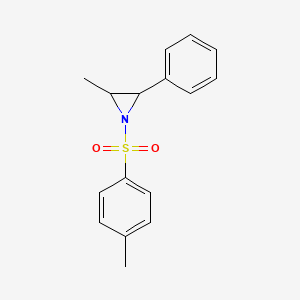
2-Methyl-3-phenyl-1-tosylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenyl-1-tosylaziridine is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure. The presence of the tosyl group (p-toluenesulfonyl) enhances the stability of the aziridine ring and makes it a useful intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-1-tosylaziridine can be achieved through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is efficient and provides high diastereoselectivity . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of bismuth triflate, which also yields high diastereoselectivity .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the cyclization of haloamines or amino alcohols. For example, the reaction of olefins with TsNClNa·3H2O in the presence of phenyltrimethyl-ammonium tribromide (PTAB) in acetonitrile at room temperature .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-phenyl-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain compounds.
Oxidation and Reduction: The aziridine ring can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic ring opening.
Substitution Reactions: The tosyl group can be substituted with other functional groups, providing a pathway to diverse derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Bismuth triflate, phenyltrimethyl-ammonium tribromide.
Solvents: Acetonitrile, ethyl acetate.
Major Products Formed
The major products formed from the reactions of this compound include open-chain amines, alcohols, and thiols, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-Methyl-3-phenyl-1-tosylaziridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenyl-1-tosylaziridine primarily involves the nucleophilic ring opening of the aziridine ring. The ring strain in the three-membered ring makes it highly reactive towards nucleophiles, leading to the formation of open-chain compounds. The presence of the tosyl group stabilizes the intermediate and facilitates the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
N-Tosylaziridine: Similar structure but without the methyl and phenyl substituents.
2-Phenyl-1-tosylaziridine: Lacks the methyl group but has a similar structure.
Uniqueness
2-Methyl-3-phenyl-1-tosylaziridine is unique due to the presence of both methyl and phenyl groups, which enhance its reactivity and provide additional sites for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propiedades
Fórmula molecular |
C16H17NO2S |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-methyl-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C16H17NO2S/c1-12-8-10-15(11-9-12)20(18,19)17-13(2)16(17)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |
Clave InChI |
VFDVJMZURMPFOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


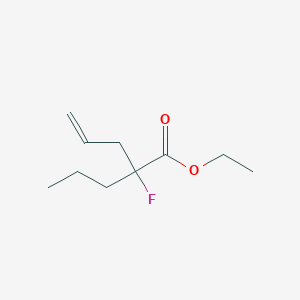
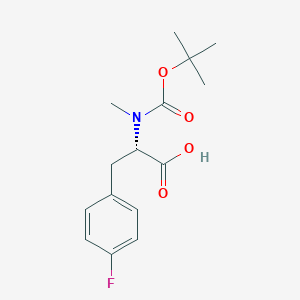

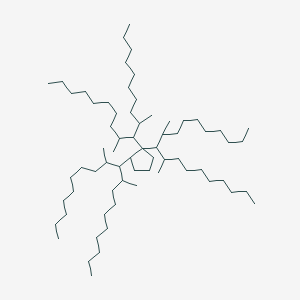
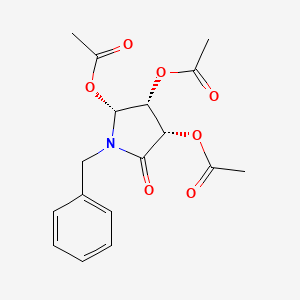
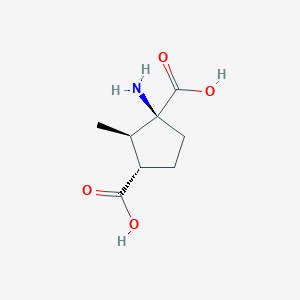
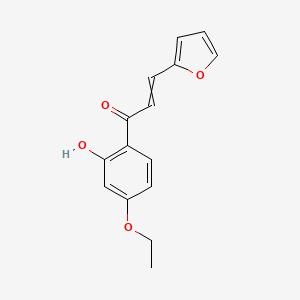


diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
